molecular formula C9H6Br2N2 B372525 1,3-Dibromoisoquinolin-4-amine

1,3-Dibromoisoquinolin-4-amine

Cat. No.: B372525
M. Wt: 301.96g/mol
InChI Key: KKSLJXTVKLGZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromoisoquinolin-4-amine can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromoisoquinolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.

Scientific Research Applications

1,3-Dibromoisoquinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dibromoisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that isoquinoline derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromoisoquinolin-4-amine is unique due to the presence of two bromine atoms at the 1 and 3 positions of the isoquinoline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96g/mol

IUPAC Name

1,3-dibromoisoquinolin-4-amine

InChI

InChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2

InChI Key

KKSLJXTVKLGZTA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N

Origin of Product

United States

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